![molecular formula C17H22N4O B12285334 1,3-Bis[2-(dimethylamino)phenyl]urea CAS No. 94201-83-9](/img/structure/B12285334.png)
1,3-Bis[2-(dimethylamino)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[2-(dimethylamino)phenyl]urea is a chemical compound with the molecular formula C₁₇H₂₂N₄O and a molecular weight of 298.4 g/mol It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a urea linkage
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,3-Bis[2-(Dimethylamino)phenyl]harnstoff kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-(Dimethylamino)anilin mit Phosgen beinhaltet, um das entsprechende Isocyanat zu bilden. Dieses Zwischenprodukt wird dann mit einem weiteren Äquivalent 2-(Dimethylamino)anilin umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines inerten Lösungsmittels wie Dichlormethan und einer Base wie Triethylamin, um das während der Reaktion entstehende Chlorwasserstoff zu neutralisieren.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,3-Bis[2-(Dimethylamino)phenyl]harnstoff folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet häufig Durchflussreaktoren, um eine gleichmäßige Produktqualität zu gewährleisten und Abfall zu minimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
1,3-Bis[2-(Dimethylamino)phenyl]harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Nitroderivate führt.
Reduktion: Reduktionsreaktionen können die Nitroderivate wieder in die ursprünglichen Aminogruppen umwandeln.
Substitution: Die Dimethylaminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.
Substitution: Nukleophile wie Halogenide oder Alkoxide können unter basischen Bedingungen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So werden beispielsweise bei der Oxidation typischerweise Nitroderivate gebildet, während die Reduktion die ursprünglichen Aminogruppen wiederherstellt .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[2-(Dimethylamino)phenyl]harnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Er wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Medizin: Die Forschung läuft, um ihr Potenzial als therapeutisches Mittel, insbesondere im Bereich der Krebsbehandlung, zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Bis[2-(Dimethylamino)phenyl]harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dimethylaminogruppen können Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und so ihre Struktur und Funktion beeinflussen. Darüber hinaus kann die Harnstoffbindung an verschiedenen biochemischen Pfaden teilnehmen, was möglicherweise zu therapeutischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 1,3-Bis[2-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the urea linkage can participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Bis(3-(Dimethylamino)propyl)harnstoff: Diese Verbindung hat eine ähnliche Struktur, jedoch mit Propylgruppen anstelle von Phenylringen.
N,N’-Bis(Dimethylamino)harnstoff: Eine einfachere Verbindung mit nur einer Harnstoffbindung und zwei Dimethylaminogruppen.
Einzigartigkeit
1,3-Bis[2-(Dimethylamino)phenyl]harnstoff ist aufgrund seiner spezifischen Anordnung von Dimethylaminogruppen an Phenylringen einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Einzigartigkeit macht ihn zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
94201-83-9 |
|---|---|
Molekularformel |
C17H22N4O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1,3-bis[2-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChI-Schlüssel |
ABIBJGOSWOUGGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


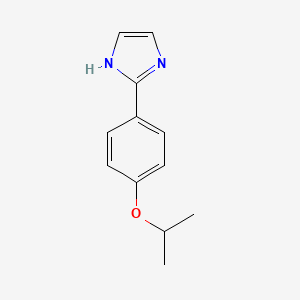

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
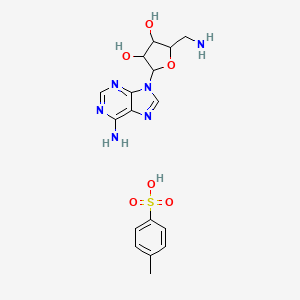
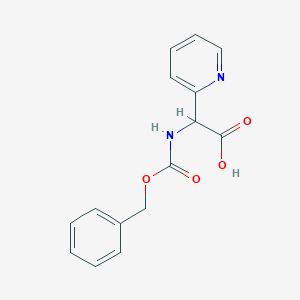
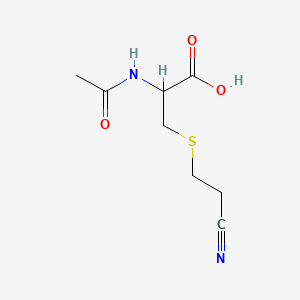
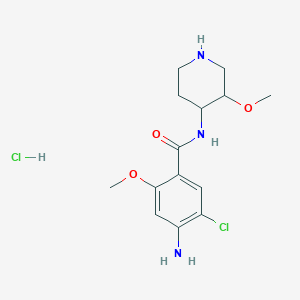

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
